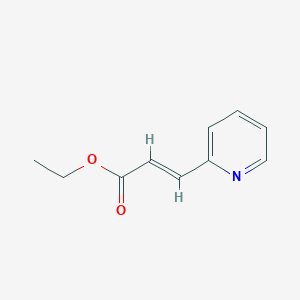

(E)-ethyl 3-(pyridin-2-yl)acrylate

Description

Significance and Context of Pyridine-Acrylate Hybrid Compounds in Contemporary Chemical Research

Pyridine-acrylate hybrid compounds represent a significant class of molecules in modern chemical research due to their combined structural features, which impart a wide range of useful properties. The pyridine (B92270) nucleus is a fundamental scaffold in medicinal chemistry, found in thousands of drug molecules and known for its ability to engage in various biological interactions. nih.govnih.govrsc.org Acrylate (B77674) polymers are noted for their transparency, elasticity, and resistance to breakage. wikipedia.orgyoutube.com

The fusion of these two moieties results in hybrid compounds with diverse applications:

Medicinal Chemistry: The pyridine ring is a common motif in biologically active compounds. smolecule.com By modifying this core with an acrylate group, chemists can synthesize novel molecules with potential therapeutic activities. smolecule.comnih.gov These hybrids are explored as candidates in drug discovery programs for a variety of diseases. smolecule.comresearchgate.net The pyridine portion can participate in hydrogen bonding and π-π stacking interactions with biological targets like proteins, while the acrylate’s ability to undergo Michael addition suggests it could form covalent bonds with nucleophilic residues in biomolecules. smolecule.com

Material Science: As monomers, pyridine-acrylate hybrids are used in the synthesis of advanced polymers. smolecule.com These polymers can possess unique thermal, optical, and mechanical properties, making them suitable for applications such as specialized adhesives, coatings, plastics, and biomedical materials. smolecule.comwikipedia.org For instance, pyridine-based cross-linkers containing acrylate units have been used to create tunable hydrogels. researchgate.net

Agricultural Chemistry: These compounds also find use in the development of new pesticides and herbicides, contributing to the field of agrochemicals. ontosight.ai

Historical Perspective on the Discovery and Early Investigations of Pyridine and Acrylate Derivatives

The development of (E)-ethyl 3-(pyridin-2-yl)acrylate is built upon a rich history of research into its core components: pyridine and acrylates.

Pyridine Derivatives: Pyridine was first isolated from bone pyrolyzates and coal tar by the Scottish chemist Thomas Anderson in 1846. nih.govchempanda.com For many years, coal tar remained its primary source. britannica.com The correct ring structure of pyridine was proposed by Wilhelm Körner in 1869 and James Dewar in 1871. nih.gov A significant breakthrough in the synthesis of pyridine derivatives came in 1881 when Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis. wikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, became a cornerstone for producing a wide variety of pyridine compounds. chempanda.comwikipedia.org Synthetic manufacturing of pyridines began to overtake isolation from coal tar after 1950, and by 1988, over 95% of all pyridines were produced synthetically. mdma.ch

Acrylate Derivatives: The history of acrylates begins with the discovery of acrylic acid in 1843 and methacrylic acid in 1865. nih.gov A pivotal moment in polymer science occurred in 1880 when the first synthesis of an acrylic polymer was reported. wikipedia.orgnih.gov This laid the groundwork for the development of a vast class of materials. Industrial production of polymethyl methacrylate (B99206) (PMMA) began in 1928, leading to widely used products like Plexiglas. nih.gov Acrylates are typically prepared industrially by reacting acrylic acid with the corresponding alcohol. wikipedia.org Their utility in forming polymers with diverse properties has made them ubiquitous in applications ranging from paints and adhesives to superabsorbent materials used in diapers. wikipedia.orgwikipedia.org

Current Research Landscape and Emerging Trends for this compound and Related Structures

Current research on this compound and similar structures is focused on leveraging its unique chemical properties for novel applications and more efficient synthesis.

Synthesis and Green Chemistry: A primary role of this compound is as a chemical intermediate or building block. ontosight.aismolecule.com Its synthesis commonly involves reactions like the Knoevenagel condensation between 2-pyridinecarboxaldehyde (B72084) and ethyl acrylate. smolecule.com An emerging trend in its synthesis is the application of green chemistry principles. Researchers are exploring the use of environmentally benign solvents like water or ethanol (B145695) and catalysts such as trifluoromethanesulfonic acid to improve reaction efficiency and reduce hazardous waste. smolecule.compatsnap.com These methods aim for shorter reaction times, higher yields, and simpler, more sustainable processes. patsnap.com

Research Applications: The compound is utilized across several research domains:

Biochemical Studies: It is employed in studies of enzyme interactions and as a ligand in various biochemical assays. smolecule.com

Pharmaceutical Development: As an intermediate, it is crucial in the synthesis of complex pharmaceutical molecules. smolecule.com For example, a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is an important intermediate in the synthesis of the anticoagulant drug dabigatran (B194492) etexilate. patsnap.comchemicalbook.com

Materials Innovation: In material science, the focus is on using it as a monomer to create polymers with tailored properties for specific industrial uses. smolecule.com An area of active research is the development of advanced hydrogels using pyridine-acrylate derivatives as cross-linkers, which could have applications in biomedicine. researchgate.net

The ongoing investigation into this compound and its relatives highlights the compound's versatility and potential for contributing to advancements in medicine, materials, and sustainable chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMOCBNXFKZOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of E Ethyl 3 Pyridin 2 Yl Acrylate

Established Synthetic Pathways for (E)-Ethyl 3-(pyridin-2-yl)acrylate Formation

The principal methods for synthesizing this compound are Heck coupling reactions and condensation reactions. smolecule.com These pathways provide reliable access to the target molecule, with the Heck reaction being a prominent example of carbon-carbon bond formation catalyzed by a transition metal. wikipedia.org

Heck Coupling Reactions

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful tool for the arylation of alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene. wikipedia.org This reaction is particularly useful for preparing disubstituted olefins and is noted for its excellent trans selectivity. organic-chemistry.orgnih.gov

The Heck reaction is catalyzed by palladium complexes, with common catalysts including palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and palladium chloride. wikipedia.org The catalytic cycle is a well-established Pd(0)/Pd(II) process. wikipedia.org The reaction can be performed with various palladium precursors, and the choice of ligands, such as triphenylphosphine (B44618) or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency. wikipedia.orgnih.gov For instance, palladium complexes with chiral ligands are employed in asymmetric Heck reactions. nih.gov Some catalyst systems, particularly those involving N-heterocyclic carbene (NHC) ligands, exhibit high thermal stability, making them suitable for Heck couplings that often require elevated temperatures. nih.gov

A general procedure for a Heck coupling reaction involves adding Pd(OAc)₂ and a suitable ligand to a mixture of the aryl bromide, an alkene like styrene, and a base such as K₂CO₃ in a solvent mixture like water-DMF, followed by heating. nih.gov

Solvents and temperature are critical parameters in Heck coupling reactions. nih.gov High temperatures, often in the range of 110–180 °C, are typically required, especially when using activated aryl bromides. nih.gov However, some catalyst systems can facilitate the reaction at temperatures below 100 °C. nih.gov The polarity of the solvent also plays a crucial role; polar solvents are generally preferred as they can enhance the reaction rate. nih.govresearchgate.net The choice of base is also important, with common options including cesium carbonate, potassium carbonate, and potassium-tert-butoxide. nih.gov

| Parameter | Conditions | Outcome | Reference |

| Catalyst | Pd(OAc)₂, 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | Good catalytic activity for aryl bromides | nih.gov |

| Temperature | 80 °C | Efficient coupling | nih.gov |

| Solvent | Water-DMF mixture | Effective medium for the reaction | nih.gov |

| Base | K₂CO₃ | Promotes the reaction | nih.gov |

Brominated pyridine (B92270) derivatives are versatile intermediates in the synthesis of compounds like this compound. For example, ethyl (E)-3-(6-bromopyridin-2-yl)acrylate is synthesized via cross-coupling reactions using bromopyridine precursors and acrylate (B77674) esters. The bromine substituent on the pyridine ring enhances its reactivity in electrophilic aromatic substitution and makes it a suitable substrate for palladium-catalyzed transformations. A typical synthesis of ethyl (E)-3-(6-bromopyridin-2-yl)acrylate involves the reaction of 6-bromopyridine-2-carbaldehyde (B14951) with ethyl acrylate in the presence of a base like potassium carbonate, often under reflux conditions in a solvent such as ethanol (B145695) or acetonitrile. Similarly, the Heck reaction of 5-bromopyridin-2-amine with ethyl acrylate, catalyzed by dichlorobis(tri-o-tolylphosphine)palladium in the presence of triethylamine (B128534) and N,N-dimethylformamide at 100°C, yields the corresponding acrylate derivative. chemicalbook.com

| Reactants | Catalyst/Base/Solvent | Product | Yield | Reference |

| 5-bromopyridin-2-amine, ethyl acrylate | Dichlorobis(tri-o-tolylphosphine)palladium, triethylamine, N,N-dimethylformamide | Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate | 82% | chemicalbook.com |

| 6-bromopyridine-2-carbaldehyde, ethyl acrylate | Potassium carbonate, ethanol/acetonitrile | Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate | - |

Condensation Reactions

Condensation reactions provide an alternative and widely used route for the synthesis of α,β-unsaturated esters like this compound. These reactions typically involve the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.org

While not a direct synthesis of this compound itself, the reaction of 2-aminopyridine (B139424) with ethyl acrylate is a relevant condensation reaction that leads to the formation of ethyl 3-(pyridin-2-ylamino)propanoate. This reaction can be catalyzed by acids such as trifluoromethanesulfonic acid or glacial acetic acid. patsnap.comgoogle.com For instance, 2-aminopyridine reacts with ethyl acrylate in absolute ethanol with trifluoromethanesulfonic acid as a catalyst under heating to produce ethyl 3-(pyridin-2-ylamino)propanoate. patsnap.com Another method involves reacting 2-aminopyridine with ethyl acrylate in the presence of glacial acetic acid at 80-85°C. google.com

A more direct condensation method for preparing compounds structurally similar to the target is the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or an amine. wikipedia.orgyoutube.com For example, the reaction of 2-pyridinecarboxaldehyde (B72084) with ethyl acrylate under basic conditions using piperidine or pyrrolidine (B122466) is a method for synthesizing this compound. smolecule.com

| Reactants | Catalyst/Solvent | Product | Reference |

| 2-aminopyridine, ethyl acrylate | Trifluoromethanesulfonic acid, absolute ethanol | Ethyl 3-(pyridin-2-ylamino)propanoate | patsnap.com |

| 2-aminopyridine, ethyl acrylate | Glacial acetic acid | Ethyl 3-(pyridin-2-ylamino)propanoate | google.com |

| 2-pyridinecarboxaldehyde, ethyl acrylate | Piperidine/pyrrolidine, ethanol/methanol (B129727) | This compound | smolecule.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated compounds like this compound. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing this compound, the typical starting materials are 2-pyridinecarboxaldehyde and ethyl acrylate. smolecule.com

The reaction is generally carried out under basic conditions, with weak bases like piperidine or pyrrolidine often employed as catalysts in solvents such as ethanol or methanol at room temperature. smolecule.comyoutube.com The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde. youtube.comyoutube.com Subsequent elimination of a water molecule leads to the formation of the desired α,β-unsaturated ester. wikipedia.org

A modification of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This variation often involves a decarboxylation step. wikipedia.orgorganic-chemistry.org

One-Step Catalytic Reactions

One-step catalytic reactions offer an efficient and often more direct route to this compound, minimizing the number of synthetic steps and potential for side reactions.

Trifluoromethanesulfonic Acid Catalysis

Trifluoromethanesulfonic acid (TfOH), a superacid, has proven to be a highly effective catalyst for the synthesis of this compound. smolecule.commdpi.com Its strong protonating ability allows it to activate both the nucleophilic and electrophilic partners in the reaction, thereby accelerating the condensation process. smolecule.comresearchgate.net In a typical procedure, 2-pyridinecarboxaldehyde and ethyl acrylate are combined in the presence of a catalytic amount of trifluoromethanesulfonic acid. smolecule.com This method represents a direct, one-step synthesis. google.com

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in trifluoromethanesulfonic acid-catalyzed reactions. Key parameters that are often adjusted include temperature, reaction time, and solvent.

For instance, a patented method describes the use of anhydrous ethanol as a solvent and heating the reaction mixture in an oil bath at temperatures ranging from 120-160 °C for 16-20 hours under a nitrogen atmosphere. google.compatsnap.com This specific protocol has been reported to produce the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, with a yield of 83% and purity of 99%. google.com The choice of a non-nucleophilic solvent like dichloromethane (B109758) or toluene (B28343) is also common. smolecule.com

Below is a table summarizing typical reaction conditions for the trifluoromethanesulfonic acid-catalyzed synthesis of a related propanoate, which informs the synthesis of the target acrylate.

Table 1: Reaction Conditions for Trifluoromethanesulfonic Acid Catalyzed Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Trifluoromethanesulfonic acid | google.compatsnap.com |

| Reactants | 2-aminopyridine, Ethyl acrylate | google.compatsnap.com |

| Solvent | Anhydrous ethanol | google.compatsnap.com |

| Temperature | 120-160 °C | google.compatsnap.com |

| Reaction Time | 16-20 hours | google.compatsnap.com |

| Atmosphere | Nitrogen | google.compatsnap.com |

Photo-induced Oxygenation Reactions in Synthesis of Derivatives

While not a direct synthesis of this compound itself, photo-induced oxygenation reactions represent a key transformation for creating derivatives from this parent compound. These reactions utilize visible light and a photocatalyst to introduce oxygen into organic molecules. mdpi.com This method is valued for its sustainability, as it often uses atmospheric oxygen as the oxidant. mdpi.com

For example, organic dyes like Eosin Y and Rose Bengal can be used to promote the aerobic oxidation of related tertiary amines containing a pyridine functionality. mdpi.com These reactions proceed through a single-electron-transfer mechanism and demonstrate good catalytic efficiency. mdpi.com The incorporation of oxygen atoms can significantly alter the biological and chemical properties of the resulting derivatives.

Base-Mediated Reactions for Analogous Imidazo[1,2-a]pyridine (B132010) Structures

This compound serves as a precursor for the synthesis of more complex heterocyclic structures, such as imidazo[1,2-a]pyridines. These structures are of significant interest in medicinal chemistry. The synthesis of these analogous structures often involves base-mediated reactions.

One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. Subsequently, a Heck reaction, which typically uses a palladium catalyst and a base like triethylamine, can be employed to introduce the acrylate group. The historical foundation for imidazo[1,2-a]pyridine synthesis was laid by Tschitschibabin, involving the reaction of 2-aminopyridine with bromoacetaldehyde (B98955) at high temperatures. Modern methods often utilize milder conditions and catalytic systems. organic-chemistry.org

Reaction Mechanisms of this compound Synthesis and Transformations

The synthesis of this compound via the Knoevenagel condensation proceeds through a well-understood mechanism. youtube.comyoutube.com The reaction is initiated by the deprotonation of the α-carbon of the active methylene compound (in this case, related to ethyl acetate) by a weak base, forming a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. youtube.com Finally, elimination of a water molecule, often facilitated by the base, leads to the formation of the carbon-carbon double bond of the α,β-unsaturated product. wikipedia.org An alternative mechanism proposes the formation of an iminium ion by the reaction of the amine catalyst with the aldehyde, which then reacts with the enolate. youtube.com

In trifluoromethanesulfonic acid-catalyzed reactions, the superacid protonates the carbonyl oxygen of 2-pyridinecarboxaldehyde, making the carbonyl carbon significantly more electrophilic. smolecule.comresearchgate.net This enhanced electrophilicity facilitates the attack by the nucleophile, which in this case can be the enol form of ethyl acrylate, also promoted by the acid catalyst.

The transformation of this compound into imidazo[1,2-a]pyridine structures involves a multi-step process. A plausible mechanism for the formation of the imidazo[1,2-a]pyridine core involves the initial reaction of 2-aminopyridine with an α-haloketone or a related species. The pyridine nitrogen attacks the electrophilic carbon, followed by an intramolecular cyclization where the exocyclic nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net The acrylate moiety can then be introduced or modified through various cross-coupling reactions.

Catalytic Cycles in Palladium-Mediated Processes

The most prominent palladium-mediated process for the synthesis of this compound is the Mizoroki-Heck reaction, commonly known as the Heck reaction. wikipedia.orgorganic-chemistry.org This reaction couples a halo-pyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, with ethyl acrylate in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle is a well-established sequence of elementary steps involving palladium(0) and palladium(II) intermediates. libretexts.org

Figure 1:The catalytic cycle involves several key steps: oxidative addition, migratory insertion, and beta-hydride elimination, which collectively lead to the formation of the desired product and regeneration of the active catalyst. libretexts.org

The catalytic cycle initiates with the oxidative addition of the halo-pyridine to a coordinatively unsaturated palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate. libretexts.org In this step, the palladium center inserts into the carbon-halogen bond of the 2-halopyridine (e.g., 2-bromopyridine). wikipedia.org This process involves the oxidation of palladium from the Pd(0) to the Pd(II) state, forming a square planar aryl-palladium(II) complex. rsc.orgyoutube.com The reaction rate can be influenced by the nature of the halide (I > Br > Cl), the solvent polarity, and the electronic properties of the phosphine (B1218219) ligands attached to the palladium center. rsc.org

Table 1: Factors Influencing Oxidative Addition in Palladium-Catalyzed Reactions

| Factor | Influence on Oxidative Addition | Rationale |

|---|---|---|

| Halide Identity | Rate: I > Br > Cl | The C-X bond strength decreases down the group, making the C-I bond the weakest and most susceptible to cleavage by the palladium center. |

| Ligand Electronics | Electron-donating ligands promote the reaction. | Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and facilitating its insertion into the C-X bond. |

| Solvent Polarity | More polar solvents generally accelerate the rate. | The transition state of the oxidative addition is typically more polar than the reactants, and is therefore stabilized by polar solvents. chemicalbook.com |

Following oxidative addition, the next key step is the coordination of ethyl acrylate to the pyridyl-palladium(II) complex. This is followed by a migratory insertion (also known as carbopalladation). wikipedia.orglibretexts.org During this step, the pyridyl group attached to the palladium migrates to one of the carbons of the alkene double bond within the ethyl acrylate molecule. Simultaneously, the palladium atom forms a new bond with the other carbon of the former double bond. acs.org This insertion occurs in a syn-stereospecific manner, meaning the pyridyl group and the palladium atom add to the same face of the alkene. libretexts.org The regioselectivity of the insertion is typically controlled by electronics, with the aryl group adding to the less substituted carbon of the double bond (the β-carbon of the acrylate), which bears a partial positive charge. This leads to the formation of a new alkyl-palladium(II) intermediate. wikipedia.org

The final step in the formation of the product is beta-hydride elimination. wikipedia.org For this process to occur, the alkyl-palladium(II) intermediate must have a hydrogen atom on a carbon atom that is beta (β) to the palladium center. Following migratory insertion, the resulting intermediate has such hydrogens. A syn-coplanar arrangement of the Pd-C-C-H bonds is required for the elimination to proceed. wikipedia.org The palladium atom abstracts a β-hydrogen, leading to the formation of a new carbon-carbon double bond, thus creating the (E)-alkene product. This step also produces a palladium-hydride species. libretexts.org The preference for the (E)-isomer, as in this compound, is a well-known feature of the Heck reaction, driven by the steric preference for a trans-orientation in the transition state of the beta-hydride elimination step. organic-chemistry.org The catalytic cycle is completed by the reductive elimination of H-X from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst. wikipedia.org

Hydroamination Reaction Mechanisms

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents another important synthetic strategy in organic chemistry. While less common for the direct synthesis of this compound itself, it is a key method for producing related saturated and unsaturated amine compounds, including precursors or derivatives involving the pyridyl moiety. researchgate.netberkeley.edu

In the context of pyridine-containing molecules, the hydroamination of vinylpyridines is a relevant transformation. researchgate.net The regioselectivity of this addition can follow either Markovnikov or anti-Markovnikov patterns. Anti-Markovnikov hydroamination results in the nitrogen atom bonding to the terminal carbon of the vinyl group, yielding a linear product. This outcome is particularly valuable and is often achieved using specific catalytic systems. berkeley.edu

For instance, ruthenium and other transition metal catalysts have been developed for the intermolecular anti-Markovnikov hydroamination of vinylarenes with various amines. berkeley.edu More recently, photocatalytic methods using iridium or organic dyes have emerged as powerful tools for achieving anti-Markovnikov hydroamination of alkenes with heteroaryl amines under mild conditions. nih.govnih.gov These reactions often proceed via radical mechanisms, where a nitrogen-centered radical adds to the alkene in a regioselective manner. nih.gov

Table 2: Catalytic Systems for Anti-Markovnikov Hydroamination of Vinylarenes

| Catalyst System | Substrates | Regioselectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Ru(cod)(2-methylallyl)₂, DPPF, TfOH | Styrene & Morpholine | >99% Anti-Markovnikov | 91% | berkeley.edu |

| Ru(cod)(2-methylallyl)₂, DPEphos, TfOH | 4-Methoxystyrene & Morpholine | >99% Anti-Markovnikov | 91% | berkeley.edu |

| Organic Peroxide (DTBP) | 2-Vinylpyridine (B74390) & Aniline | Anti-Markovnikov | High | researchgate.net |

DPPF = 1,1'-Bis(diphenylphosphino)ferrocene; TfOH = Triflic Acid; DPEphos = Bis(2-diphenylphosphinophenyl)ether; DTBP = Di-tert-butyl peroxide.

Crossover experiments are a classical method used in physical organic chemistry to determine whether a reaction proceeds via an intermolecular or intramolecular mechanism. In such an experiment, two similar but distinguishable reactants are allowed to react in the same vessel.

To verify the intermolecular nature of the palladium-catalyzed Heck reaction for the synthesis of this compound, a crossover experiment could be designed. For example, one could run a reaction with a mixture of two different halo-pyridines (e.g., 2-bromopyridine and 4-chloro-2-bromopyridine) and a single alkene (ethyl acrylate). If the mechanism is strictly intermolecular, one would expect to see the formation of both "non-crossover" products, this compound and (E)-ethyl 3-(4-chloropyridin-2-yl)acrylate. The absence of products resulting from the exchange of fragments between the two catalytic cycles would support the proposed pathway where the pyridyl group remains associated with its original palladium center until the product is released.

Similarly, for hydroamination reactions, a crossover experiment could involve reacting a mixture of two different vinylarenes (e.g., 2-vinylpyridine and styrene) with a single amine. The product distribution would indicate whether the components of the reacting species can exchange between catalytic cycles.

Substitution Reaction Pathways

The structure of this compound incorporates two primary sites for substitution reactions: the α,β-unsaturated ester moiety and the pyridine ring. The electron-deficient nature of the double bond in the acrylate system makes it susceptible to nucleophilic conjugate addition, often referred to as a Michael addition. smolecule.com In this reaction, a nucleophile adds to the β-carbon, leading to the formation of a saturated derivative. The pyridine ring, being an aromatic heterocycle, can also undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the acrylate substituent. smolecule.com

The acrylate moiety's double bond is a key site for nucleophilic attack. smolecule.com This reactivity is fundamental to many of the synthetic applications of this compound, allowing for the introduction of a wide range of functional groups at the β-position. While specific studies on the substitution reactions of this compound are not extensively detailed in the provided search results, the general reactivity of α,β-unsaturated esters is well-established.

Oxidation Reaction Pathways

The oxidation of this compound can occur at two main positions: the carbon-carbon double bond and the nitrogen atom of the pyridine ring. The double bond is susceptible to various oxidizing agents, which can lead to the formation of epoxides or cleavage of the bond, depending on the reaction conditions.

While specific oxidation reactions for this compound are not detailed in the provided search results, related research on the oxidation of acrolein to acrylic acid and its esters provides valuable insights. For instance, selenium-modified microgels have been shown to be effective catalysts for the oxidation of acrolein using hydrogen peroxide as a green oxidant. This suggests that similar catalytic systems could potentially be employed for the selective oxidation of the acrylate moiety in this compound.

Furthermore, the nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Reduction Reaction Pathways

The reduction of this compound typically targets the carbon-carbon double bond and the ester functional group. Catalytic hydrogenation is a common method for the reduction of the alkene functionality. youtube.com This process generally involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas to yield the corresponding saturated ester, ethyl 3-(pyridin-2-yl)propanoate. youtube.com

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. youtube.com For industrial applications, heterogeneous catalysts are often preferred, while homogeneous catalysts are typically used for fine chemical synthesis. youtube.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, under specific conditions, it is possible to selectively reduce the double bond without affecting the ester group. A continuous hydrogenation method has been reported for the related compound pyrazine-2-ethyl formate, which utilizes a fixed-bed reactor with segmented temperature control to improve yield and purity. google.com

Intramolecular Rearrangements and Tautomerization in Related Systems

In a different context, the isomerization of a pyridine-derived N-heterocyclic carbene, a benzo[h]isoquinolin-1-ylidene, to a more stable benzo[h]isoquinolin-3-ylidene has been observed. acs.org This rearrangement involves a proton transfer and highlights the potential for positional isomerization within pyridine-containing systems. Although this compound itself does not possess the structural features for these specific examples of tautomerism or rearrangement, these cases illustrate the chemical diversity and potential for dynamic equilibria in related pyridine derivatives.

Advanced Synthetic Methodologies and Innovations

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced methodologies have been explored. These include the use of microwave irradiation to accelerate reaction times and stereoselective techniques to control the geometry of the double bond.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds. While a specific microwave-assisted synthesis for this compound is not detailed, the synthesis of related compounds benefits from this technology. For example, the Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes has been achieved under solvent-free microwave conditions, resulting in significantly shorter reaction times and moderate to good yields. google.com Similarly, the synthesis of 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium salts has been efficiently carried out using microwave irradiation. acs.org These examples suggest that synthetic routes to this compound, such as the Knoevenagel or Horner-Wadsworth-Emmons reactions, could be significantly enhanced through the application of microwave technology.

Stereoselective Synthesis of (E)-Isomers

The geometry of the carbon-carbon double bond in 3-(pyridin-2-yl)acrylates is crucial for their biological and chemical properties. Therefore, the stereoselective synthesis of the (E)-isomer is of significant importance. The Horner-Wadsworth-Emmons reaction is a widely used and highly effective method for the stereoselective synthesis of α,β-unsaturated esters, yielding predominantly the (E)-isomer. smolecule.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, pyridine-2-carbaldehyde.

In addition to the Horner-Wadsworth-Emmons reaction, other methods for the stereoselective synthesis of vinylated heterocycles have been developed. For instance, the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been shown to be a switchable process, yielding either the (E)- or (Z)-N-carbonylvinylated pyrazoles depending on the presence of a silver carbonate catalyst. nih.gov This level of control over stereoselectivity is highly desirable in modern organic synthesis.

Catalyst-Controlled Regiodivergent C-H Bond Alkenylation

The selective functionalization of a specific C-H bond in molecules with multiple potential reaction sites is a significant challenge in organic synthesis. Catalyst-controlled regiodivergent synthesis offers an elegant solution, enabling the formation of different constitutional isomers from the same starting materials simply by choosing an appropriate catalyst. This strategy has been effectively demonstrated in the C-H alkenylation of heteroaromatic compounds where a directing group, such as a pyridine ring, guides the reaction.

A notable example of this methodology is the switchable C-H alkenylation of 2-pyridylthiophenes, a process that can be directed to either the C3 or C5 position of the thiophene (B33073) ring depending on the transition metal catalyst used. nih.govresearchgate.net This provides a powerful tool for creating diverse molecular architectures, which can be applied to the synthesis of various substituted pyridine derivatives. researchgate.net The reactions proceed with high regio- and stereoselectivity, yielding a wide array of C3- and C5-alkenylated products. nih.gov

The regioselectivity is dictated by the distinct mechanisms of the catalysts employed. A rhodium(III) catalyst typically directs the alkenylation to the C3 position via a chelation-assisted mechanism, while a palladium(II) catalyst favors the C5 position through an electrophilic palladation pathway. nih.govresearchgate.net

Rhodium(III)-Catalyzed C3-Alkenylation:

In the presence of a Rh(III) catalyst, such as [RhCp*Cl₂]₂, the pyridine nitrogen atom acts as a directing group. It coordinates to the rhodium center, facilitating the cleavage of the adjacent C3-H bond on the thiophene ring through a cyclometalation step. This forms a stable five-membered rhodacycle intermediate. Subsequent insertion of the alkene (e.g., an acrylate) into the Rh-C bond followed by reductive elimination yields the C3-alkenylated product. nih.govscilit.com

Palladium(II)-Catalyzed C5-Alkenylation:

Conversely, when a Pd(II) catalyst like Pd(OAc)₂ is used, the reaction proceeds via an electrophilic substitution mechanism. The thiophene ring, being electron-rich, undergoes electrophilic attack by the palladium catalyst at the most nucleophilic position, which is the C5 position. The pyridine directing group is less involved in the C-H activation step itself. This pathway leads to the selective formation of the C5-alkenylated isomer. nih.govscilit.com

The research conducted by Zhou et al. provides clear evidence for this catalyst-controlled regiodivergence. Their findings on the alkenylation of 2-(thiophen-2-yl)pyridine with various acrylates are summarized below.

| Catalyst System | Alkene Reactant | Position of Alkenylation | Product | Yield (%) |

|---|---|---|---|---|

| [RhCpCl₂]₂, AgSbF₆ | Ethyl acrylate | C3 | (E)-ethyl 3-(2-(pyridin-2-yl)thiophen-3-yl)acrylate | 85 |

| Pd(OAc)₂, K₂S₂O₈ | Ethyl acrylate | C5 | (E)-ethyl 3-(5-(pyridin-2-yl)thiophen-2-yl)acrylate | 78 |

| [RhCpCl₂]₂, AgSbF₆ | Methyl acrylate | C3 | (E)-methyl 3-(2-(pyridin-2-yl)thiophen-3-yl)acrylate | 88 |

| Pd(OAc)₂, K₂S₂O₈ | Methyl acrylate | C5 | (E)-methyl 3-(5-(pyridin-2-yl)thiophen-2-yl)acrylate | 81 |

| [RhCp*Cl₂]₂, AgSbF₆ | Butyl acrylate | C3 | (E)-butyl 3-(2-(pyridin-2-yl)thiophen-3-yl)acrylate | 82 |

| Pd(OAc)₂, K₂S₂O₈ | Butyl acrylate | C5 | (E)-butyl 3-(5-(pyridin-2-yl)thiophen-2-yl)acrylate | 75 |

This regiodivergent approach has been successfully applied to construct π-conjugated difunctionalized 2-pyridylthiophenes, which are of interest for applications in organic electronic materials. nih.gov The principles of using chelation-assistance versus electrophilic pathways under the control of different catalysts are fundamental concepts in modern synthetic chemistry for achieving high regioselectivity in C-H functionalization reactions. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of E Ethyl 3 Pyridin 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For (E)-ethyl 3-(pyridin-2-yl)acrylate, ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon environments within the molecule.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound displays characteristic signals for each unique proton. The ethyl group protons appear as a quartet for the methylene (B1212753) group (-CH2-) and a triplet for the methyl group (-CH3), a result of spin-spin coupling. The vinyl protons on the acrylate (B77674) backbone exhibit distinct chemical shifts and a large coupling constant, which is indicative of their trans or (E) configuration. The protons of the pyridine (B92270) ring resonate in the aromatic region of the spectrum, with their specific shifts influenced by the electron-withdrawing nature of the acrylate substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.52 | s | |

| Pyridine-H | 7.41-7.29 | m | |

| Vinyl-H | 7.61 | d | 15.6 |

| Vinyl-H | 6.44 | d | 16.2 |

| -OCH₂CH₃ | 4.27 | q | 7.2 |

| -OCH₂CH₃ | 1.34 | t | 7.5 |

Note: Data recorded in CDCl₃ solvent. rsc.org Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. For this compound, this includes signals for the carbonyl carbon of the ester, the two vinyl carbons, the carbons of the ethyl group, and the five carbons of the pyridine ring. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164.8 |

| Pyridine-C | 155.1 |

| Pyridine-C | 142.5 |

| Pyridine-C | 140.7 |

| Pyridine-C | 140.5 |

| Pyridine-C | 140.3 |

| Vinyl-C | 133.6 |

| Vinyl-C | 119.3 |

| -OCH₂CH₃ | 61.4 |

| -OCH₂CH₃ | 14.3 |

Note: Data recorded in CDCl₃ solvent. nih.gov Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Theoretical Studies and DFT/GIAO Calculations for Chemical Shifts

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the magnetic shielding tensors of nuclei. nih.gov These theoretical calculations can predict the ¹H and ¹³C NMR spectra of molecules like this compound with a high degree of accuracy. nih.govchemrxiv.org By comparing the theoretically predicted spectra with experimental data, a more confident and detailed assignment of complex spectra can be achieved. nih.govresearchgate.net These computational models are crucial for confirming assignments and understanding the electronic factors that influence chemical shifts. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the expected exact mass can be calculated. HR-MS analysis provides an experimental mass measurement with high precision, which can be compared to the calculated value to confirm the elemental composition. The exact mass for the neutral molecule is 177.078978594 Da. lookchem.comnih.gov HR-MS is often performed using techniques like Electrospray Ionization (ESI), where the molecule is typically protonated to form [M+H]⁺. The calculated mass for this ion would be used for confirmation against the experimental data. nih.gov

Table 3: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Exact Mass | 177.078978594 Da lookchem.comnih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline form. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond and revealing the conformation of the molecule in the solid state. This method provides the ultimate proof of structure for crystalline compounds like this compound. researchgate.net

Crystal System and Space Group Determination

The determination of the crystal system and space group is the first step in crystal structure analysis. For organic molecules of similar size and complexity, common crystal systems include monoclinic and orthorhombic. For instance, the related compound (E)-3-(pyridin-4-yl)acrylic acid crystallizes in the triclinic system with the space group P-1. nih.gov Another similar molecule, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, is reported to crystallize in the monoclinic space group P21/c. nih.gov Given the molecular structure of this compound, it is likely to crystallize in a centrosymmetric space group, such as P21/c within the monoclinic system, which is common for rigid organic molecules.

Table 1: Representative Crystallographic Data for a Pyridyl-Acrylate Analog Note: This data is based on a closely related structure, (E)-3-(pyridin-4-yl)acrylic acid, for illustrative purposes. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.020(5) |

| b (Å) | 11.441(5) |

| c (Å) | 20.212(2) |

| α (°) | 90 |

| β (°) | 103.77(5) |

| γ (°) | 90 |

| Volume (ų) | 1576.7(1) |

| Z | 2 |

Bond Lengths and Angles Analysis

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the constituent atoms. The pyridine ring exhibits aromatic character with C-C and C-N bond lengths intermediate between single and double bonds. The acrylate moiety features a C=C double bond and C=O and C-O bonds within the ester group. The C=C bond of the acrylate group is expected to be approximately 1.34 Å, while the C-C single bond connecting it to the pyridine ring would be around 1.47 Å, indicating some degree of electronic conjugation between the two systems. The bond angles around the sp² hybridized carbons of the pyridine ring and the acrylate double bond are expected to be approximately 120°.

Table 2: Expected Bond Lengths and Angles for this compound Note: These are typical, representative values based on standard bond lengths and data from analogous structures.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C=C (acrylate) | ~ 1.34 | C(pyridyl)-C=C | ~ 122 |

| C-C (pyridyl-acrylate) | ~ 1.47 | C=C-C(O) | ~ 121 |

| C=O (carbonyl) | ~ 1.22 | O=C-O | ~ 124 |

| C-O (ester) | ~ 1.35 | C-O-C(ethyl) | ~ 116 |

| C-N (pyridine) | ~ 1.34 | C-N-C (pyridine) | ~ 117 |

Dihedral Angle Analysis of Planarity and Conjugation

The planarity of the molecule, particularly the torsion angle between the pyridine ring and the acrylate group, is crucial for determining the extent of π-conjugation. An ideal planar conformation allows for maximum overlap of p-orbitals, leading to a more delocalized electronic system. In the related structure of (E)-3-(pyridin-4-yl)acrylic acid, the molecule is described as almost planar, with a C8—C4—C3—C2 torsion angle of −6.1(2)°. nih.gov This slight deviation from perfect planarity is common due to packing forces in the crystal lattice. For this compound, a similar near-planar arrangement is expected, which would facilitate conjugation across the pyridine ring and the acrylate system. The ethyl group of the ester, however, is flexible and likely to be oriented out of this plane. nih.gov

Supramolecular Interactions in Crystal Packing

The way individual molecules of this compound pack in the solid state is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and properties.

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor at several sites: the pyridine nitrogen atom and the two oxygen atoms of the ester group. lookchem.com Consequently, weak C-H···O and C-H···N hydrogen bonds are expected to be significant in directing the crystal packing. Aromatic C-H bonds from the pyridine ring or aliphatic C-H bonds from the ethyl group can interact with the carbonyl oxygen (C=O) of a neighboring molecule. The pyridine nitrogen is also a potential acceptor for C-H···N interactions. researchgate.net These types of interactions are observed in the crystal structures of similar compounds, where they link molecules into chains or sheets. nih.gov Stronger, classical hydrogen bonds like O-H···N or O-H···O would only be present if the compound co-crystallizes with a solvent like water or an alcohol. rsc.orgnih.gov

Aromatic rings, such as the pyridine ring in the title compound, can interact through π-π stacking. wikipedia.org This interaction involves the overlap of π-orbitals between parallel or near-parallel aromatic rings of adjacent molecules. In the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, π-π stacking interactions contribute to the formation of the three-dimensional structure. nih.gov For this compound, similar interactions are anticipated. The geometry of this stacking can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face). sci-hub.se These interactions, often occurring with inter-planar distances of about 3.7 to 4.2 Å, would play a crucial role in stabilizing the crystal lattice, typically by linking the hydrogen-bonded molecular arrays. researchgate.net The presence of bulky side groups can sometimes hinder or modify these stacking interactions. rsc.org

Hirshfeld Surface and Fingerprint Plot Analysis

A Hirshfeld surface analysis and the generation of associated fingerprint plots are computational methods used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is entirely dependent on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction data. As no such data is available for this compound, a Hirshfeld surface and fingerprint plot analysis cannot be performed.

Formation of Dimeric and Chain Motifs

The identification and characterization of dimeric and chain motifs in the crystal structure of a compound are crucial for understanding its supramolecular assembly. These motifs are formed through various non-covalent interactions such as hydrogen bonds, C–H···π interactions, and π–π stacking. A definitive description of these structural arrangements requires detailed crystallographic information. Without a determined crystal structure for this compound, any discussion of its specific dimeric and chain motifs would be speculative and not based on empirical evidence.

While theoretical calculations could predict potential intermolecular interactions and packing arrangements, they would not constitute the "Advanced Spectroscopic and Structural Characterization" based on experimental data as required.

This compound as a Versatile Building Block in Organic Synthesis

This compound is a valuable and versatile building block in the field of organic chemistry. smolecule.com Its structure, featuring a pyridine ring, an electron-withdrawing ethyl acrylate group, and a reactive carbon-carbon double bond, allows it to participate in a wide array of chemical transformations. This reactivity makes it an important starting material for constructing more complex molecular architectures, including various heterocyclic systems and molecules with potential biological activity. smolecule.comontosight.ai

The bifunctional nature of this compound, containing both a pyridine unit and an acrylate moiety, makes it an ideal precursor for a variety of more complex organic molecules. The pyridine ring can engage in interactions such as π-π stacking and hydrogen bonding, while the acrylate portion is a classic Michael acceptor, inviting nucleophilic additions. smolecule.com This dual reactivity is exploited in the synthesis of elaborate molecules. For instance, the acrylate functionality allows for its use as a monomer in the creation of polymers with specific properties, finding potential applications in materials science for adhesives, coatings, and biomedical materials. smolecule.com

The electron-deficient double bond in this compound makes it an excellent dienophile or dipolarophile for cycloaddition reactions, which are powerful methods for constructing fused heterocyclic rings. One of the primary ways it can be used is in Aza-Diels-Alder reactions, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile. wikipedia.org In these reactions, the acrylate part of the molecule reacts with a suitable diene to form complex nitrogen-containing polycyclic structures, such as substituted tetrahydropyridines. rsc.org

Furthermore, the molecule can participate in [3+2] cycloaddition reactions. For example, reactions of pyridazinium ylides with acrylates can yield tetrahydropyrrolopyridazine structures, demonstrating a pathway to complex fused systems. nih.gov These types of reactions are fundamental in synthetic chemistry for building molecular complexity in a controlled and efficient manner, providing access to novel heterocyclic scaffolds.

The pyridine motif is a common feature in many biologically active molecules and approved pharmaceuticals. smolecule.com Consequently, this compound serves as a valuable intermediate in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. smolecule.comontosight.ai The acrylate moiety is a key functional group that can act as a Michael acceptor, allowing for the addition of various nucleophiles to create precursors for pharmaceutical agents. smolecule.com

A closely related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a known intermediate in the synthesis of the direct thrombin inhibitor, dabigatran (B194492) etexilate. patsnap.comgoogle.com This propanoate is synthesized via a Michael addition reaction between 2-aminopyridine (B139424) and ethyl acrylate. patsnap.comgoogle.compatsnap.com While this compound itself is synthesized from different starting materials (typically pyridine-2-carbaldehyde and an ethyl phosphonate) smolecule.comchemicalbook.com, its structural elements are crucial. The reactivity of the acrylate system is key, and modifications can lead to various drug analogues. For example, methodologies involving the ring-cleavage of related indole (B1671886) structures have been used to synthesize analogues of the non-steroidal anti-inflammatory drug (NSAID) clonixin. nih.gov This highlights the role of such pyridine-acrylate scaffolds in constructing new drug candidates.

Table 1: Related Compounds and their Role in Drug Synthesis

| Compound Name | Role in Synthesis | Target Drug/Analogue |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Key intermediate | Dabigatran etexilate |

| Ethyl nicotinate (B505614) derivatives | Conjugated with other molecules | Clonixin analogue |

The synthesis of isotopically labeled compounds is a critical process in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. While the synthesis of compounds like this compound is well-established through methods such as the Horner-Wadsworth-Emmons reaction smolecule.com, specific documented examples of its synthesis in a [14C]-labeled form are not prevalent in the surveyed literature.

Hypothetically, a radiolabeled version of this compound could be prepared by incorporating a labeled precursor during its synthesis. For example, using commercially available [14C]-labeled ethyl acrylate or a [14C]-labeled phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons or Wittig-type reaction with pyridine-2-carbaldehyde would be a viable strategy to introduce the isotopic label into the acrylate portion of the molecule. This would enable detailed tracking of the molecule and its metabolites in biological systems.

Functionalization and Derivatization of this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives. Both the pyridine ring and the acrylate system can be targeted for functionalization. smolecule.com

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene, and they typically require harsh conditions. youtube.com When such reactions do occur, substitution is directed to the C3 and C5 positions (meta to the nitrogen), as substitution at the C2, C4, or C6 positions would lead to a highly unstable, positively charged nitrogen in the resonance intermediate. youtube.compearson.com

Conversely, the acrylate moiety provides a site for nucleophilic attack. The carbon-carbon double bond is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. smolecule.com Additionally, the carbonyl group of the ester can participate in nucleophilic acyl substitution reactions, allowing for the conversion of the ethyl ester to other functional groups like amides or different esters. smolecule.com

A practical example of functionalization is the synthesis of substituted derivatives via cross-coupling reactions. For instance, a Heck reaction between 5-bromopyridin-2-amine and ethyl acrylate, catalyzed by a palladium complex, yields ethyl (E)-3-(6-aminopyridin-3-yl)acrylate, demonstrating that substituents can be introduced onto the pyridine ring system to build more complex derivatives. chemicalbook.com

Oxidation to Pyridine Oxides

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide, (E)-3-(1-Oxido-2-pyridinyl)-2-propenoic Acid Ethyl Ester. lookchem.com This transformation is significant as pyridine N-oxides are versatile synthetic intermediates, often exhibiting different reactivity compared to their parent pyridines. semanticscholar.org The oxidation process introduces a modification to the electronic properties of the pyridine ring. semanticscholar.org

The resulting compound, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, is a light yellow solid. lookchem.com It is utilized as a key intermediate in the synthesis of more complex organic molecules and as a building block for developing new pharmaceutical agents. lookchem.com The N-oxide functionality can be used to direct further substitutions on the pyridine ring or can be removed under mild conditions to regenerate the pyridine structure. semanticscholar.org

Table 1: Properties of this compound N-oxide

| Property | Value |

|---|---|

| Chemical Name | (2E)-3-(1-Oxido-2-pyridinyl)-2-propenoic Acid Ethyl Ester lookchem.com |

| CAS Number | 259729-55-0 lookchem.com |

| Molecular Formula | C₁₀H₁₁NO₃ lookchem.com |

| Molecular Weight | 193.20 g/mol echemi.com |

| Physical State | Light yellow solid lookchem.com |

| Melting Point | 68-69 °C echemi.com |

| Boiling Point | 400.1°C at 760 mmHg echemi.com |

This table is interactive. Click on the headers to sort.

Reduction to Saturated Derivatives

The carbon-carbon double bond in the acrylate moiety of this compound is susceptible to reduction, leading to the formation of saturated derivatives. One such derivative is ethyl 3-(pyridin-2-yl)propanoate. A related saturated compound, 3-(pyridin-2-ylamino) ethyl propionate (B1217596), is synthesized from 2-aminopyridine and ethyl acrylate. patsnap.com A synthetic route to a similar compound involves the Pd/C catalytic hydrogenation of 3-(pyridin-2-ylamino) ethyl propionate N-oxide, which results in a total yield of 52%. google.com Further reduction can affect the pyridine ring itself. For instance, the compound 2-(2-Carboxy-ethyl)-piperidine is listed as a downstream product, which would involve the reduction of both the acrylate double bond and the aromatic pyridine ring, along with hydrolysis of the ethyl ester. lookchem.com

Table 2: Examples of Reduction Reactions and Saturated Derivatives

| Starting Material Context | Reaction Type | Product |

|---|---|---|

| 3-(pyridin-2-ylamino) ethyl propionate N-oxide | Pd/C Catalytic Hydrogenation | 3-(pyridin-2-ylamino) ethyl propionate google.com |

| This compound | Implied Downstream Processing | 2-(2-Carboxy-ethyl)-piperidine lookchem.com |

This table is interactive. Click on the headers to sort.

Applications in Materials Science

The structural features of this compound make it a candidate for applications in materials science, particularly in the synthesis of polymers with specific functionalities.

Monomer or Ligand in Polymer Synthesis

This compound can serve as a monomer in polymerization reactions. smolecule.com As an acrylic ester, it can participate in the synthesis of various polymers, contributing to properties that could be useful for adhesives, coatings, plastics, and biomedical materials. smolecule.com The pyridine group, in particular, can be leveraged in the design of functional polymers.

While not a direct monomer in this specific example, compounds with pyridyl structures are central to advancements in copolymerization. The copolymerization of ethylene (B1197577) with polar monomers like methyl acrylate is a significant industrial challenge. units.it Recent research has focused on Ni(II) complexes with pyridylimino ligands as catalysts for this reaction. units.itmdpi.com These catalysts have successfully produced copolymers of ethylene and methyl acrylate, demonstrating the crucial role of the pyridine moiety in mediating the polymerization process and influencing the final polymer structure. units.it The catalysts, which feature a substituted pyridine ring linked to an imine, can generate copolymers with a polar monomer content ranging from 0.2 to 35 mol %. units.it The structure of the pyridylimino ligand and the reaction conditions dictate the mode of incorporation of the methyl acrylate units into the polymer chain. mdpi.com

The use of specific pyridylimino Ni(II) catalysts in ethylene polymerization and its copolymerization with methyl acrylate can lead to the formation of hyperbranched polymers. units.itacs.org These catalysts, when activated, have been shown to produce low-molecular-weight polyethylenes and copolymers with a hyperbranched structure. units.itacs.org The steric and electronic properties of the substituents on the pyridine ring of the catalyst influence the degree of branching in the resulting polymer. acs.org For example, catalysts with bulky substituents at the pyridino and arylimino moieties tend to produce hyperbranched, oily copolymers. mdpi.com This controlled branching is a key area of research for creating polymers with tailored physical and mechanical properties.

Table 3: Catalyst Systems for Hyperbranched Polymer Synthesis

| Catalyst Type | Monomers | Polymer Product | Key Feature |

|---|---|---|---|

| Pyridylimino Ni(II) complexes | Ethylene, Methyl Acrylate | Hyperbranched Poly(ethylene-co-methyl acrylate)s | Tunable structure of ester groups acs.org |

| Pyridylimino complex H / AlEt₂Cl | Ethylene | Hyperbranched low-molecular weight polyethylenes | Steric hindrance on pyridine favors chain walking units.itacs.org |

| Dibenzocycloheptyl-substituted aryliminopyridyl Ni(II) complexes | Ethylene, Methyl Acrylate | Solid ethylene-methyl acrylate copolymers | Moderate branching mdpi.com |

This table is interactive. Click on the headers to sort.

Exploration for Optical and Electronic Properties

This compound is explored for its potential use in materials with specific optical and electronic properties. bldpharm.com Its unique chemical structure makes it a building block for such materials. smolecule.com Commercial suppliers categorize the compound under material science sectors including OLED materials, electronic materials, and optical materials, indicating active interest in its application in these fields. bldpharm.com The conjugated system spanning the pyridine ring and the acrylate group is expected to give rise to distinct spectroscopic characteristics, which are fundamental for optical applications.

Applications in Organic Synthesis and Materials Science

Potential in Organic Electronics and Photonic Devices

The unique molecular architecture of (E)-ethyl 3-(pyridin-2-yl)acrylate, which incorporates both an electron-deficient pyridine (B92270) ring and an electron-withdrawing acrylate (B77674) group connected by a conjugated double bond, suggests its potential for use in organic electronics and photonic devices. While specific research on this exact molecule is limited, studies on structurally similar pyridine and acrylate derivatives provide a strong basis for its prospective applications in this technologically significant field.

The electronic and photophysical properties of organic materials are central to their function in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic components, which governs properties like charge carrier mobility, photoluminescence, and electroluminescence.

Research into related compounds, such as pyridine-carbazole acrylonitrile (B1666552) derivatives, highlights the influence of the pyridine moiety on the electronic characteristics of a molecule. In one study, the introduction of a pyridine group, a known electron-acceptor, was a key feature in creating novel fluorescent compounds. repositorioinstitucional.mx The investigation of 2-(pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile derivatives demonstrated that the position of the nitrogen atom within the pyridine ring significantly affects the material's absorption and emission properties. repositorioinstitucional.mx For instance, these compounds exhibited absorption maxima in solution between 378 nm and 396 nm, and in the solid state between 390 nm and 442 nm. repositorioinstitucional.mx Their fluorescence emissions were observed at wavelengths from 540 nm to 604 nm in the solid state, indicating their potential as light-emitting materials. repositorioinstitucional.mx

Furthermore, studies on pyridin-1(2H)-ylacrylate derivatives have shown that modifications to the molecular structure, such as the addition of different functional groups, can tune the photophysical properties. nih.gov For example, the introduction of an electron-donating methoxy (B1213986) group to a pyridin-1(2H)-ylacrylate structure resulted in a compound with an absorption wavelength of 365 nm and an emission wavelength of 443 nm, along with a high fluorescence quantum yield of 0.72. nih.gov In contrast, the presence of electron-withdrawing groups led to modest blue shifts in the emission wavelength. nih.gov These findings underscore the potential for tuning the optoelectronic properties of this compound through chemical modification.

The combination of the electron-accepting pyridine ring and the acrylate group in this compound could facilitate efficient charge transport and injection in electronic devices. The pyridine unit can enhance electron affinity, a desirable characteristic for electron transport layers in OLEDs. repositorioinstitucional.mx The acrylate portion, being a polymerizable group, also offers the possibility of incorporating the molecule into polymer-based devices, potentially leading to materials with tailored properties for applications in flexible and solution-processed electronics.

The following table summarizes the photophysical properties of some related pyridine-acrylate derivatives, illustrating the potential range of characteristics that could be expected from this compound and its derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile (in solid state) | 398 | 540 | 0.05 |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile (in solid state) | 390 | 540 | 0.14 |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile (in solid state) | 442 | 604 | 0.006 |

| Ethyl (E)-3-((E)-2-((4-methoxyphenyl)sulfonamido)pyridin-1(2H)-yl)acrylate | 365 | 443 | 0.72 |

Data sourced from studies on related pyridine-acrylate derivatives to indicate potential properties. repositorioinstitucional.mxnih.gov

While direct experimental data for this compound in organic electronic devices is not yet available, the evidence from analogous structures strongly suggests that it is a promising candidate for further investigation. Its synthesis from readily available starting materials, combined with the potential for tuning its electronic and photophysical properties, makes it an attractive target for the development of new materials for organic electronics and photonics. lookchem.com

Biological Activities and Medicinal Chemistry Research

Antimicrobial Efficacy Investigations

Investigations into the antimicrobial properties of chemical compounds are a cornerstone of the search for new therapeutic agents. For (E)-ethyl 3-(pyridin-2-yl)acrylate, specific data regarding its efficacy against common bacterial and fungal pathogens is not extensively documented in publicly available research.

There is a lack of specific studies detailing the activity of this compound against key bacterial pathogens such as Staphylococcus aureus and Escherichia coli. While related compounds, such as ethyl 3-(2-aminopyridin-3-yl)acrylate, have shown activity against these bacteria, no direct evidence for the subject compound is available.

Consistent with the absence of detailed antibacterial activity studies, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains have not been reported in the reviewed literature.

While analogous compounds have been investigated for their antifungal properties, there is no specific research available on the antifungal activity of this compound. Studies on similar molecules, such as propyl (E)-3-(furan-2-yl) acrylate (B77674), have explored their effects on fungal pathogens, but direct comparisons or data for the title compound are absent. scielo.br

The ergosterol (B1671047) biosynthesis pathway is a common target for antifungal drugs. nih.gov However, there are no specific studies investigating whether this compound has any inhibitory effects on this pathway in fungal cells. Research on other acrylate derivatives has shown such activity, but this cannot be directly extrapolated to the subject compound. scielo.br

Detailed investigations into the morphological changes induced in fungal cells upon treatment with this compound are not available in the current body of scientific literature.

Antifungal Properties (Comparison with analogous compounds)

Anticancer Activity Studies

The search for novel anticancer agents often involves screening a wide array of chemical structures. While derivatives of the pyridine (B92270) ring are common in many biologically active molecules with potential anticancer applications, specific in-vitro or in-vivo studies on the anticancer activity of this compound have not been identified. smolecule.comnih.gov Research into analogous compounds containing the pyridin-2-yl moiety has been conducted, but direct evidence for the anticancer potential of this compound is currently lacking. nih.gov

Exploration as a Pharmaceutical Intermediate and Drug Development Candidate

This compound is a valuable building block in medicinal chemistry, providing a scaffold for the synthesis of novel therapeutic agents. smolecule.com Its derivatives have been particularly explored for their potential to interact with epigenetic targets and to treat complex diseases like cancer and neurodegenerative disorders.

A significant area of research for pyridine-based compounds is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. nih.gov Derivatives of this compound, specifically those incorporating a hydroxamic acid moiety, have been designed as HDAC inhibitors. nih.govresearchgate.net These compounds have shown potent inhibitory activity against various HDAC isoforms.

One study reported the development of pyridone-based HDAC inhibitors with a conjugated system connecting to a hydroxamic acid moiety. nih.govresearchgate.net These compounds exhibited significant inhibition of HDAC enzymes and effective growth inhibition of various cancer cell lines. nih.govresearchgate.net Another series of novel 5-acylamino-2-pyridylacrylic- and -picolinic hydroxamates and 2'-aminoanilides were synthesized and evaluated as anticancer agents, with some compounds showing selectivity for specific HDAC isoforms. nih.gov For example, the hydroxamate derivative 5d was found to be selective for HDAC3 and HDAC6, while compound 5e acted as a broader inhibitor of class I and IIb HDACs. nih.gov

| Compound | Target HDACs | IC50 (nM) | Key Findings |

|---|---|---|---|

| 5d | HDAC3/HDAC6 | 80 / 11 | Selective inhibition of HDAC3 and HDAC6. nih.gov |

| 5e | HDAC1-3, -6, -8, -10 | Nanomolar range | Broad antiproliferative activity against hematological and solid tumors. nih.gov |

| (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide | HDAC1/HDAC6 | 70 (overall) | Highly selective for class I HDAC1 and class II HDAC6; metabolically stable. nih.gov |

The pyridine scaffold is also being explored for its therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease. ncn.gov.placs.org Research has focused on the ability of pyridine and piperidine (B6355638) alkaloids to interact with β-amyloid, a protein that aggregates in the brains of Alzheimer's patients. ncn.gov.pl Studies have shown that some pyridine derivatives can bind to β-amyloid, potentially interfering with its pathological activity. ncn.gov.pl

Furthermore, new heterocyclic compounds based on a pyrazolopyridine scaffold have been synthesized and evaluated for their neuroprotective effects. nih.gov In a cellular model of neurodegeneration, these compounds demonstrated a protective effect on dopaminergic neurons by modulating anti-apoptotic pathways. nih.gov While direct studies on this compound for neurodegenerative disorders are not available, the broader research into pyridine-containing molecules suggests this is a promising area for future investigation. nih.govncn.gov.pl

Development of Novel Therapeutic Agents

This compound is recognized primarily as a chemical intermediate or building block for the synthesis of more complex organic molecules that may possess therapeutic properties. smolecule.comontosight.ai The strategy of modifying a core structure, or scaffold, with various functional groups is a cornerstone of drug discovery. In this molecule, the combination of the pyridine heterocycle with the reactive acrylate tail allows for diverse chemical transformations, leading to libraries of novel compounds for biological screening.

The modification of pyridine rings with substituents like the acrylic ester group is a known approach to generate compounds with a wide range of biological activities, positioning them as potential candidates for drug discovery programs across different therapeutic areas. smolecule.com The pyridine scaffold itself is a component of numerous established drugs, highlighting the value of its derivatives in developing new therapeutic agents. rsc.orgnih.gov For instance, derivatives of pyridine are central to drugs developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov The synthetic accessibility of compounds like this compound makes it a useful starting point for creating these more elaborate, potentially therapeutic molecules. wikipedia.org

Role as a Privileged Structure in Medicinal Chemistry

The pyridine ring, a key component of this compound, is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.gov A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a recurring motif in a variety of bioactive compounds. wiley.com The utility of the pyridine scaffold stems from its unique electronic properties and its ability to participate in various intermolecular interactions.

Several factors contribute to the privileged status of the pyridine ring:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor or enzyme active site. nih.gov

Solubility and Basicity: The pyridine moiety can improve the aqueous solubility of a molecule and possesses a basic character, which can be advantageous for pharmacokinetic properties. nih.gov

π-π Stacking: As an aromatic ring, it can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein targets. smolecule.com